4-Chlorothreonine
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Overview
Description
4-Chlorothreonine is a naturally occurring amino acid derivative, identified as a component of secondary metabolites produced by certain microorganisms, such as Streptomyces species . It is known for its herbicidal and antifungal properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorothreonine can be synthesized through several methods. One common approach involves the stereoselective synthesis from N-Cbz-L-glutamic acid-α-benzyl ester . The process includes multiple steps, such as protection of functional groups, chlorination, and deprotection, to yield the desired compound .
Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically modified strains of Streptomyces . These microorganisms are cultured under specific conditions to maximize the yield of this compound, which is then extracted and purified for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorothreonine undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of dechlorinated threonine.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Utilizes reducing agents such as lithium aluminum hydride.
Substitution: Employs nucleophiles like sodium azide or thiols in the presence of a base.
Major Products:
Oxidation: Produces oxo-threonine derivatives.
Reduction: Yields threonine.
Substitution: Forms various substituted threonine derivatives.
Scientific Research Applications
4-Chlorothreonine has diverse applications in scientific research:
Mechanism of Action
4-Chlorothreonine exerts its effects primarily through the inhibition of serine hydroxymethyltransferase . This enzyme catalyzes the reversible interconversion of serine and glycine, which is crucial for DNA synthesis and cell division . By inhibiting this enzyme, this compound disrupts amino acid metabolism, leading to growth inhibition in plants and fungi .
Comparison with Similar Compounds
4-Fluorothreonine: Another halogenated threonine derivative with similar biological activities.
Uniqueness: this compound is unique due to its chlorine atom, which enhances its biological activity compared to threonine . This halogenation allows it to act as a potent inhibitor of specific enzymes, making it valuable in both research and industrial applications .
Properties
CAS No. |
132958-66-8 |
---|---|
Molecular Formula |
C4H8ClNO3 |
Molecular Weight |
153.56 g/mol |
IUPAC Name |
(2R,3R)-2-amino-4-chloro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H8ClNO3/c5-1-2(7)3(6)4(8)9/h2-3,7H,1,6H2,(H,8,9)/t2-,3+/m0/s1 |
InChI Key |
CETUIFTXYGHITB-STHAYSLISA-N |
Isomeric SMILES |
C([C@@H]([C@H](C(=O)O)N)O)Cl |
SMILES |
C(C(C(C(=O)O)N)O)Cl |
Canonical SMILES |
C(C(C(C(=O)O)N)O)Cl |
Synonyms |
4-Chlorothreonine |
Origin of Product |
United States |
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